3-Oxopregna-4,6-diene-20-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxopregna-4,6-diene-20-carboxylic acid is a steroidal compound that has garnered interest due to its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of pregna-diene and is characterized by the presence of a keto group at the third position and a carboxylic acid group at the twentieth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxopregna-4,6-diene-20-carboxylic acid can be achieved through a combination of microbial and chemical processes. One notable method involves the conversion of phytosterols to the target compound using engineered strains of Mycolicibacterium neoaurum. The process includes several steps:
Hydrolysis: The initial step involves the hydrolysis of phytosterols to produce intermediates.
Decarboxylation and Rearrangement: The intermediates undergo decarboxylation and rearrangement to form the desired compound.
Dehydration and Dehydrogenation: The final steps involve dehydration and dehydrogenation to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure higher yields and purity, often involving the use of bioreactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Oxopregna-4,6-diene-20-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto group, leading to the formation of alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Reactions are typically carried out in solvents like dichloromethane, ethanol, and acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
3-Oxopregna-4,6-diene-20-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various steroidal compounds.
Biology: The compound is used in studies related to steroid metabolism and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of corticosteroids and other steroid-based drugs.
Industry: The compound is utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 3-Oxopregna-4,6-diene-20-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways related to steroid biosynthesis. Its effects are mediated through binding to receptors and altering gene expression, leading to various physiological outcomes .
Comparison with Similar Compounds
Similar Compounds
Pregnatetraenedione: Another similar compound used as a precursor in corticosteroid synthesis.
Uniqueness
3-Oxopregna-4,6-diene-20-carboxylic acid is unique due to its specific functional groups and the ability to undergo diverse chemical reactions. Its applications in various fields, particularly in the synthesis of steroidal drugs, highlight its importance compared to other similar compounds .
Properties
CAS No. |
87707-05-9 |
---|---|
Molecular Formula |
C22H30O3 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanoic acid |
InChI |
InChI=1S/C22H30O3/c1-13(20(24)25)17-6-7-18-16-5-4-14-12-15(23)8-10-21(14,2)19(16)9-11-22(17,18)3/h4-5,12-13,16-19H,6-11H2,1-3H3,(H,24,25)/t13?,16-,17+,18-,19-,21-,22+/m0/s1 |
InChI Key |
GKQIKNSSTFSCDK-VJFOQZSSSA-N |
Isomeric SMILES |
CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)C(=O)O |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.